molecular formula C5H14N2O2S B13062912 3-(Dimethylamino)propane-1-sulfonamide

3-(Dimethylamino)propane-1-sulfonamide

Cat. No.: B13062912
M. Wt: 166.24 g/mol
InChI Key: BJCLIJHWFYJQGU-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propane-1-sulfonamide (CAS 1566869-39-3) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery . This compound features a sulfonamide functional group, which is a cornerstone of many pharmacologically active substances . Sulfonamides are known to exhibit a diverse range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, making them valuable for investigating treatments for conditions such as glaucoma, inflammation, and bacterial infections . The molecule's structure, which incorporates a basic dimethylamino group, can enhance solubility and influence its pharmacokinetic profile, thereby aiding in the optimization of lead compounds in pharmaceutical research . As a building block, this reagent serves as a key precursor for the synthesis of more complex molecules. Its reactivity allows researchers to explore novel chemical spaces and develop new therapeutic agents. 3-(Dimethylamino)propane-1-sulfonamide is supplied for Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human or veterinary applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C5H14N2O2S

Molecular Weight

166.24 g/mol

IUPAC Name

3-(dimethylamino)propane-1-sulfonamide

InChI

InChI=1S/C5H14N2O2S/c1-7(2)4-3-5-10(6,8)9/h3-5H2,1-2H3,(H2,6,8,9)

InChI Key

BJCLIJHWFYJQGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCS(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Routes for 3 Dimethylamino Propane 1 Sulfonamide and Analogs

General Strategies for Sulfonamide Synthesis

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry. These strategies typically involve the formation of a sulfur-nitrogen bond, with several well-established and emerging methods available to chemists.

Sulfonylation Reactions of Amines with Sulfonyl Chlorides

The most traditional and widely employed method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. researchgate.netijarsct.co.in This reaction, a form of nucleophilic acyl-type substitution at the sulfur atom, is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.comyoutube.com

Commonly used bases include organic amines like pyridine (B92270) and triethylamine (B128534) (TEA). cbijournal.com For instance, Youn et al. reported achieving a 100% yield for the reaction between aniline (B41778) and benzenesulfonyl chloride using pyridine as the base. cbijournal.com Similarly, the use of TEA in a tetrahydrofuran (B95107) (THF) solvent has been shown to produce high yields. cbijournal.com The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.com The reaction is versatile and applicable to a wide range of amine and sulfonyl chloride substrates. rsc.org

Amine SubstrateSulfonyl ChlorideBase/SolventYieldReference
AnilineBenzenesulfonyl chloridePyridine100% cbijournal.com
p-ToluidineTosyl chloridePyridineQuantitative cbijournal.com
AnilineBenzenesulfonyl chlorideTriethylamine/THF86% cbijournal.com

Green Synthesis Approaches for Sulfonamides

Reflecting a broader trend in the chemical industry, significant effort has been dedicated to developing more environmentally benign methods for sulfonamide synthesis. sci-hub.se These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One prominent green strategy is the use of water as a solvent. sci-hub.seresearchgate.net Deng and Mani described the synthesis of a series of sulfonamides by reacting sulfonyl chlorides and amines in water at room temperature, using sodium carbonate to control the pH. sci-hub.se Another approach involves performing the reaction under solvent-free conditions, often with the assistance of microwave irradiation. rsc.org This method offers advantages such as significantly reduced reaction times, cleaner reaction profiles, and high yields without the need for a catalyst or base. rsc.org

Catalysis also plays a key role in green sulfonamide synthesis. sci-hub.se Willis et al. developed a palladium-catalyzed three-component coupling of an aryl iodide, sulfur dioxide, and hydrazine (B178648) to produce aryl N-aminosulfonamides. sci-hub.se More recently, sustainable and reusable choline (B1196258) chloride-based deep eutectic solvents (DESs) have been employed, yielding up to 97% product under aerobic conditions at ambient temperature. researchgate.net Additionally, an eco-friendly strategy involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which then react with amines in sustainable solvents like water or ethanol. rsc.org

MethodKey FeaturesAdvantagesReference
Aqueous SynthesisWater as solvent, Na2CO3 as baseEnvironmentally benign, mild conditions sci-hub.se
Microwave-Assisted SynthesisSolvent-free, catalyst-freeShort reaction times, high yields, clean rsc.org
Deep Eutectic Solvents (DESs)Choline chloride/glycerol solventReusable solvent, ambient temperature researchgate.net
Oxidative ChlorinationIn situ generation of sulfonyl chloride from thiolSolvent-free workup, mild conditions rsc.org

Synthetic Pathways to Dimethylamine-Containing Aliphatic Compounds

The incorporation of a dimethylamino group into an aliphatic chain is a common transformation in organic synthesis, achievable through several reliable methods.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a direct and effective method for introducing a dimethylamino moiety. This typically involves the reaction of an alkyl halide with dimethylamine (B145610). youtube.com The reaction proceeds via an SN2 mechanism for primary and secondary halides. youtube.com

A practical alternative to using volatile dimethylamine gas is the in-situ generation of dimethylamine from N,N-dimethylformamide (DMF). nih.govnih.gov A procedure developed for the nucleophilic aromatic substitution of aryl halides can be adapted, where DMF is thermally decomposed with the assistance of a hydroxide (B78521) base to liberate dimethylamine. nih.gov Another patented method describes the synthesis of N,N-dimethylamine compounds by reacting halogenated hydrocarbons with DMF in a closed system at high temperatures (150-190 °C), which serves as both the solvent and the nucleophile source. google.com This approach is noted for its simplicity, high selectivity, and yield. google.com

Ring-Opening and Electrophilic Substitution Strategies (e.g., for related sulfonate derivatives)

Ring-opening reactions provide a powerful synthetic tool for creating functionalized aliphatic compounds. For the synthesis of sulfonate derivatives, the ring-opening of cyclic sulfonate esters, known as sultones, is particularly relevant. nih.govrsc.org Specifically, 1,3-propanesultone can react with nucleophiles to yield 3-substituted propane-1-sulfonate compounds. For example, the reaction of 1,3-propanesultone with 2-(dimethylamino)ethyl methacrylate (B99206) via a ring-opening and subsequent electrophilic substitution leads to the formation of 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane sulfonate. researchgate.netasianpubs.org This strategy highlights the utility of sultones as precursors for building the carbon-sulfur backbone of the target molecule.

Electrophilic aromatic substitution is a fundamental reaction for introducing a sulfonic acid group onto an aromatic ring, typically by reacting an arene with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). wikipedia.orgchemistrysteps.comnumberanalytics.com While the target compound, 3-(Dimethylamino)propane-1-sulfonamide, is aliphatic, the principles of sulfonation are foundational to the synthesis of the sulfonyl chloride precursors required for sulfonamide formation. docbrown.info

Specific Synthetic Approaches to 3-(Dimethylamino)propane-1-sulfonamide

While direct, single-pot syntheses of 3-(Dimethylamino)propane-1-sulfonamide are not extensively documented, a logical and efficient pathway can be constructed from the general methodologies discussed above. A plausible multi-step synthesis would proceed as follows:

Synthesis of 3-(Dimethylamino)propane-1-sulfonic acid : The first step involves the synthesis of the sulfonic acid precursor. This can be readily achieved through the ring-opening of 1,3-propanesultone with dimethylamine . This reaction establishes the core structure of the target molecule, containing both the dimethylaminopropyl group and the sulfonate functionality. The product of this reaction is a zwitterionic compound, 3-(dimethylamino)propane-1-sulfonic acid. nih.gov

Conversion to 3-(Dimethylamino)propane-1-sulfonyl chloride : The sulfonic acid is then converted into the more reactive sulfonyl chloride. This transformation is typically accomplished using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This step creates the electrophilic center necessary for the subsequent sulfonylation reaction.

Formation of 3-(Dimethylamino)propane-1-sulfonamide : In the final step, the synthesized 3-(Dimethylamino)propane-1-sulfonyl chloride is reacted with ammonia (B1221849) (NH₃) . This is a classic sulfonylation reaction where ammonia acts as the nucleophile, attacking the sulfonyl chloride to form the desired sulfonamide and releasing hydrochloric acid, which is neutralized by excess ammonia or an added base. This follows the general strategy outlined in section 2.1.1.

This proposed route leverages well-established reactions, combining the ring-opening of a sultone with the classic two-step conversion of a sulfonic acid to a sulfonamide, providing a reliable method for the synthesis of 3-(Dimethylamino)propane-1-sulfonamide.

Reported Synthesis Routes for Direct Analogs (e.g., from picolinic acid derivatives)

The synthesis of sulfonamides from carboxylic acid derivatives, such as picolinic acid, represents a versatile approach to creating diverse analogs. A one-pot, two-step procedure has been reported for the synthesis of sulfonamides from picolinic acids. While specific examples detailing the synthesis of direct analogs of 3-(dimethylamino)propane-1-sulfonamide from picolinic acid are not extensively documented in publicly available literature, the general methodology provides a feasible pathway. This process typically involves the conversion of the carboxylic acid to a more reactive intermediate, such as a sulfonyl chloride, followed by amination. nih.govnih.gov

The reaction of 2-aminopyridine (B139424) with tosyl chloride in an aqueous alkaline medium is a known method for producing sulfonamide derivatives of pyridine. researchgate.net This highlights a potential route where a picolinic acid derivative could be first converted to an amino-functionalized pyridine, which is then reacted with a suitable sulfonyl chloride to yield the desired sulfonamide analog. The synthesis of novel pyridine and sulfonamide derivatives has been achieved starting from hydrazide-hydrazone derivatives, indicating another possible synthetic strategy. ekb.eg

Exploration of Precursor-Based Synthesis (e.g., utilizing 3-chloro-N,N-dimethylpropan-1-amine)

A common and direct method for the synthesis of 3-(dimethylamino)propane-1-sulfonamide involves the use of 3-chloro-N,N-dimethylpropan-1-amine as a key precursor. This alkyl halide allows for the introduction of the dimethylaminopropyl group through nucleophilic substitution. This precursor is a known intermediate in the synthesis of various pharmaceuticals. mdpi.com

One potential synthetic route involves the reaction of 3-chloro-N,N-dimethylpropan-1-amine with a sulfonamide. The nitrogen atom of the sulfonamide acts as a nucleophile, displacing the chloride to form the desired C-N bond. This alkylation of sulfonamides with alkyl halides is a classical method for forming substituted sulfonamides. researchgate.net The reaction is typically carried out in the presence of a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity.

Alternatively, a two-step process can be envisioned where 3-chloro-N,N-dimethylpropan-1-amine is first reacted with a source of sulfite, such as sodium sulfite, to form an intermediate sulfonate salt. This intermediate can then be converted to the corresponding sulfonyl chloride, for example, by treatment with a chlorinating agent like thionyl chloride. The resulting sulfonyl chloride can then be reacted with ammonia or a primary or secondary amine to furnish the final sulfonamide product. The reaction of sulfonyl chlorides with amines is a fundamental and widely used method for the preparation of sulfonamides. princeton.edursc.org

Below is a table summarizing a general synthetic approach utilizing 3-chloro-N,N-dimethylpropan-1-amine:

StepReactantsReagents/ConditionsProduct
13-chloro-N,N-dimethylpropan-1-amine, Sodium SulfiteAqueous solution, HeatSodium 3-(dimethylamino)propane-1-sulfonate
2Sodium 3-(dimethylamino)propane-1-sulfonateThionyl Chloride3-(Dimethylamino)propane-1-sulfonyl chloride
33-(Dimethylamino)propane-1-sulfonyl chlorideAmmonia3-(Dimethylamino)propane-1-sulfonamide

Optimization of Synthetic Conditions and Yields

The optimization of synthetic conditions is paramount for achieving high yields and purity of 3-(dimethylamino)propane-1-sulfonamide. Key parameters that are often manipulated include the choice of solvent, reaction temperature, catalyst, and the nature of the base used.

In the synthesis of sulfonamides from sulfonyl chlorides and amines, the choice of base is critical. Common bases include pyridine, triethylamine, and sodium hydroxide. The selection of the base can influence the reaction rate and the formation of byproducts. researchgate.net The solvent also plays a significant role; for instance, reactions are often carried out in aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) to avoid unwanted side reactions. nih.gov

For precursor-based syntheses, the reaction temperature is a crucial factor. For example, in the alkylation of sulfonamides, heating is often required to drive the reaction to completion. However, excessively high temperatures can lead to decomposition of the reactants or products. Therefore, careful control of the temperature profile is necessary to maximize the yield.

Catalysis can also be employed to improve the efficiency of sulfonamide synthesis. For instance, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds in sulfonamides. Nickel-catalyzed methods have been developed for the coupling of sulfonamides with aryl halides. nih.gov While not directly applicable to the aliphatic target compound, these advanced methods highlight the potential for catalytic approaches to enhance the synthesis of related structures.

The following table outlines key parameters that can be optimized for the synthesis of sulfonamides:

ParameterConditions ExploredOptimal Condition (General)Effect on Yield
Solvent Dichloromethane, Acetonitrile, THF, WaterAcetonitrileCan significantly impact reaction rate and solubility of reactants.
Base Pyridine, Triethylamine, Sodium Carbonate, Sodium HydroxideTriethylamine or an inorganic base like Na2CO3Crucial for deprotonating the amine/sulfonamide; choice affects reaction rate and side products.
Temperature 0 °C to refluxVaries depending on the specific reaction; often room temperature to moderate heating.Higher temperatures can increase reaction rate but may also lead to decomposition.
Catalyst None, Lewis acids, Transition metals (e.g., Cu, Pd)Dependent on the specific transformation; often not required for simple sulfonamide formation from sulfonyl chlorides.Can improve reaction rates and yields, especially for less reactive substrates.
Reactant Ratio Equimolar, Excess of one reactantOften a slight excess of the amine is used.Can influence the extent of reaction and minimize side reactions.

By systematically varying these parameters, researchers can identify the optimal conditions to maximize the yield and purity of 3-(dimethylamino)propane-1-sulfonamide and its analogs.

Reactivity and Reaction Mechanisms

Mechanistic Studies of Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a robust and metabolically stable functional group. researchgate.net Its reactivity is centered around the acidic proton on the nitrogen atom and the potential for the entire moiety to be transformed into other functional groups.

While direct N-H insertion reactions on aliphatic sulfonamides like 3-(Dimethylamino)propane-1-sulfonamide are not extensively documented, analogous transformations provide insight into potential mechanisms. One relevant class of reactions involves the transfer of a nitrene or related species to the sulfonamide nitrogen. For instance, hypervalent iodine reagents can be used to mediate NH transfer from ammonia (B1221849) sources to sulfoxides, forming sulfoximines. mdpi.com A similar mechanistic pathway could be envisioned for sulfonamides, proceeding through an electrophilic iodonitrene intermediate that is attacked by the nucleophilic sulfonamide nitrogen. mdpi.com

This process would involve the formation of a new N-N or N-I bond, effectively "inserting" a nitrogen-containing group. The mechanism is believed to involve the formation of an iodonium salt intermediate, which then yields the final product upon workup. mdpi.com Such reactions highlight the nucleophilic character of the sulfonamide nitrogen and its capability to engage in bond-forming events.

Recent advances in synthetic chemistry have demonstrated that the sulfonamide group, once considered a terminal, non-reactive moiety, can serve as a versatile synthetic handle for late-stage functionalization. chemrxiv.org This allows for the conversion of the sulfonamide into a variety of other medicinally relevant functional groups.

Two primary strategies for activating the sulfonamide group are:

Reductive Cleavage: The N-S bond of secondary sulfonamides can be reductively cleaved under mild conditions to generate sulfinates and amines. chemrxiv.org For a primary sulfonamide like 3-(Dimethylamino)propane-1-sulfonamide, this would first require N-alkylation (see Section 5.2.1). The resulting sulfinate is a valuable intermediate that can be trapped with various electrophiles to form sulfones or other sulfur(VI) compounds. chemrxiv.org

Radical Intermediates: Primary sulfonamides can be converted into N-sulfonylimines, which can then serve as precursors to sulfonyl radicals under photocatalytic conditions. nih.gov These highly reactive intermediates can participate in a range of carbon-sulfur bond-forming reactions, such as addition to alkenes, providing a powerful method for derivatization. nih.gov

These transformations significantly expand the synthetic utility of molecules containing a sulfonamide group, allowing for structural diversification at a late stage in a synthetic sequence.

Reactivity of the Dimethylamine (B145610) Group

The tertiary dimethylamine group [-N(CH₃)₂] at the end of the propyl chain imparts basicity and nucleophilicity to the molecule. This site can readily undergo reactions typical of tertiary amines and can also play a crucial role in coordinating to metal centers.

The lone pair of electrons on the nitrogen atom of the dimethylamine group makes it a potent nucleophile, enabling it to react with various electrophiles.

Alkylation: The dimethylamine group can be alkylated by reacting with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction converts the neutral tertiary amine into a positively charged species, significantly altering the molecule's physical properties, such as its solubility. In reactions involving ketonic Mannich bases like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, the dimethylamino group can be displaced by other amines, demonstrating its potential as a leaving group in certain contexts. researchgate.net

Reaction TypeReagent ExampleProduct Type
Alkylation (Amine) Methyl Iodide (CH₃I)Quaternary Ammonium Salt
Acylation (Sulfonamide) Acetic Anhydride ((CH₃CO)₂O)N-Acylsulfonamide

Role in Chelation and Ligand Formation

The presence of both a nitrogen atom in the dimethylamine group and nitrogen/oxygen atoms in the sulfonamide group allows 3-(Dimethylamino)propane-1-sulfonamide to act as a chelating ligand. The propyl chain provides flexibility, enabling the two functional groups to coordinate to a single metal center, forming a stable five- or six-membered ring.

The 3-dimethylamino-1-propyl ligand structure is known to form stable, square-planar complexes with transition metals like nickel(II), palladium(II), and platinum(II). In these complexes, the ligand chelates to the metal through a metal-carbon bond at the propyl end and a dative metal-nitrogen bond from the dimethylamine group.

Furthermore, sulfonamide moieties are themselves effective zinc-binding groups and have been incorporated into inhibitors of matrix metalloproteinases (MMPs) for this purpose. nih.gov The sulfonamide can coordinate to the catalytic zinc ion in the enzyme's active site. nih.gov The combination of the dimethylamine and sulfonamide groups in one molecule suggests a potential for bidentate chelation, where both groups coordinate to a metal ion, enhancing the stability of the resulting complex. This dual functionality is a key feature in the design of metal-chelating drugs and catalysts. researchgate.netnih.gov

Intermolecular Reactions and Derivative Formation

The dual functionality of 3-(Dimethylamino)propane-1-sulfonamide allows for a wide array of intermolecular reactions to form diverse derivatives. The sulfonamide N-H can be functionalized, and the tertiary amine can be quaternized or used to direct reactions.

For example, the sulfonamide nitrogen can be arylated or alkylated using various catalytic methods. organic-chemistry.org A common method involves the reaction of the sulfonamide with an aryl or alkyl halide in the presence of a base. frontiersrj.com Thermal alkylation with trichloroacetimidates is another method that proceeds without the need for a catalyst. nih.gov

Furthermore, the entire sulfonamide group can be used as a building block. For instance, condensation reactions between the amino group of a sulfonamide and a sulfonyl chloride are the most common way to synthesize more complex sulfonamide structures. ijarsct.co.inresearchgate.net By reacting 3-(Dimethylamino)propane-1-sulfonamide with different sulfonyl chlorides, a library of N-substituted derivatives can be generated, each with potentially different biological activities. nih.gov The formation of these derivatives is crucial for developing structure-activity relationships in medicinal chemistry.

Catalytic Applications

While there is no specific information on the catalytic applications of 3-(Dimethylamino)propane-1-sulfonamide, the structurally related compound, 3-(dimethylamino)-1-propylamine (DMAPA), has been investigated as an organocatalyst. Studies have shown that DMAPA can catalyze amidation reactions of fatty acid methyl esters. The catalytic activity is attributed to the ability of the amine to activate the reactants.

Given the structural similarity, it is conceivable that 3-(Dimethylamino)propane-1-sulfonamide could exhibit some catalytic activity in certain reactions. The presence of the sulfonamide group could influence its basicity and steric properties, potentially leading to different catalytic efficiencies or selectivities compared to DMAPA. However, without experimental data, this remains speculative. The field of organocatalysis often utilizes molecules with specific functional groups to promote reactions, and sulfonamides have been incorporated into other organocatalytic frameworks.

Reaction Kinetics and Thermodynamics

A thorough search of the available scientific literature did not yield any specific data on the reaction kinetics or thermodynamics of 3-(Dimethylamino)propane-1-sulfonamide. To understand the reactivity of this compound, dedicated experimental studies would be required to determine rate constants, activation energies, and thermodynamic parameters for its potential reactions.

In general, the kinetics of sulfonamide-related reactions can be influenced by factors such as pH, temperature, and the nature of the solvent. Thermodynamic data, including enthalpy and entropy of reaction, would provide insight into the spontaneity and equilibrium position of reactions involving this compound.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

Traditional methods for synthesizing sulfonamides often involve the use of sulfonyl chlorides, which can be hazardous and produce significant waste. thieme-connect.comresearchgate.net The field is actively moving towards greener and more sustainable synthetic routes. These modern approaches focus on environmental responsibility by utilizing less toxic reagents, employing milder reaction conditions, and using eco-friendly solvents like water. researchgate.netresearchgate.netrsc.orgtandfonline.com

Key sustainable strategies applicable to the synthesis of sulfonamides include:

Metal-Free Synthesis: One-pot, two-step syntheses have been developed that start from readily available nitroarenes and sodium arylsulfinates in a water-methanol mixture, avoiding the need for metal catalysts. researchgate.net

Oxidative Chlorination in Green Solvents: An environmentally friendly method uses sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) to convert thiols to sulfonyl chlorides in situ, which then react with amines. This process works well in sustainable solvents such as water, ethanol, and glycerol. researchgate.netrsc.org

Alternative Sulfur Sources: To avoid harsh chemicals like chlorosulfonic acid, researchers are exploring stable and safer sulfur sources. thieme-connect.com For instance, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable reagent that can safely introduce sulfonyl groups. thieme-connect.com

Table 1: Comparison of Synthetic Methodologies for Sulfonamides

AspectTraditional MethodsSustainable Methods
Starting MaterialsSulfonyl chlorides, chlorosulfonic acidThiols, nitroarenes, sodium sulfinates, DABSO
SolventsDichloromethane (B109758) (DCM), Dimethylformamide (DMF)Water, Ethanol, Glycerol, Polyethylene glycol (PEG)
ByproductsAcidic waste, organic solvent wasteWater, simple salts; often products precipitate and are collected by filtration
ConditionsOften harsh, may require inert atmospheresMild, often at room or slightly elevated temperatures

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govnih.govresearchgate.net These computational tools can analyze vast datasets to predict the properties and activities of molecules, significantly reducing the time and cost associated with traditional research and development. nih.govresearchgate.net

For sulfonamide derivatives, AI and ML can be applied in several key areas:

Virtual Screening: AI models can screen massive virtual libraries of compounds to identify potential candidates with desired biological activity, such as novel antibacterial or anticancer sulfonamides. researchgate.net

QSAR Analysis: Quantitative Structure-Activity Relationship models built with ML algorithms can predict the biological activity of new sulfonamide designs based on their chemical structure. researchgate.net

ADMET Prediction: AI can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.govresearchgate.net

De Novo Drug Design: Deep learning models can generate entirely new molecular structures with optimized properties, potentially leading to the discovery of novel sulfonamides with enhanced efficacy and selectivity. researchgate.net

Table 2: Applications of AI/ML in Sulfonamide Drug Design

Application AreaDescriptionImpact
High-Throughput Virtual ScreeningUsing ML to prioritize promising drug targets and screen virtual compound libraries. nih.govReduces cost and time for identifying initial hits.
Predictive Modeling (QSAR/ADMET)Developing models to predict bioactivity, toxicity, and pharmacokinetic properties. nih.govImproves the success rate of drug candidates by weeding out unfavorable compounds early.
Molecular GenerationEmploying deep learning to design novel molecules with desired characteristics. researchgate.netAccelerates the discovery of innovative chemical structures.
Clinical Trial OptimizationUsing AI to predict clinical trial outcomes, potentially lowering costs and improving success rates. nih.govEnhances the efficiency of the final stages of drug development.

Exploration of Novel Biological Targets and Mechanisms

While sulfonamides are historically known as antibacterial agents that inhibit folic acid synthesis, modern research has unveiled a much broader spectrum of biological activities. nih.govresearchgate.netnih.gov The versatility of the sulfonamide scaffold allows it to be tailored to interact with a wide range of biological targets. tandfonline.com

Emerging areas of investigation for sulfonamide-based compounds include:

Anticancer Agents: Many sulfonamide derivatives have shown potential as anticancer drugs by inhibiting enzymes crucial for tumor growth, such as carbonic anhydrases, kinases, and matrix metalloproteinases. researchgate.netmdpi.commdpi.com

Antiviral and Antifungal Activity: Research is ongoing into sulfonamides that can combat viral infections, including HIV, and fungal pathogens. researchgate.net

Anti-inflammatory and Analgesic Effects: Certain sulfonamides act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory and pain-relieving properties. researchgate.net

Neurological and Metabolic Disorders: The sulfonamide moiety is present in drugs used to treat conditions such as glaucoma, diabetes, and epilepsy, indicating its utility against a diverse set of protein targets. researchgate.netnih.gov

Table 3: Biological Targets for Sulfonamide Derivatives

Target ClassClassical TargetNovel TargetsTherapeutic Area
EnzymesDihydropteroate SynthetaseCarbonic Anhydrases, Kinases, Proteases, Cyclooxygenases (COX)Antibacterial, Anticancer, Anti-inflammatory, Antiviral
Receptors-G-protein coupled receptors (GPCRs), Nuclear receptorsVarious, including CNS disorders
Ion Channels-Voltage-gated ion channelsDiuretics, Anticonvulsants

Advanced Spectroscopic Techniques for In-Situ Analysis

The characterization of newly synthesized compounds and the study of their interactions with biological systems rely heavily on sophisticated analytical techniques. Advanced spectroscopic methods are critical for confirming molecular structures, determining purity, and investigating dynamic processes in real-time.

For a compound like 3-(Dimethylamino)propane-1-sulfonamide, these techniques are indispensable:

NMR Spectroscopy: 1H and 13C NMR are fundamental for elucidating the precise structure of novel sulfonamides. researchgate.net

Mass Spectrometry (MS): Provides accurate molecular weight and fragmentation data, confirming the identity of a synthesized compound. researchgate.net

Spectrophotometry: UV-Visible spectrophotometry can be used for the quantitative determination of sulfonamides in various samples, including pharmaceutical preparations and environmental water. nih.govekb.egresearchgate.net Methods often involve diazotization and coupling reactions to produce a colored product whose absorbance can be measured. nih.gov

X-ray Crystallography: This technique provides definitive three-dimensional structural information of a compound in its crystalline state, which is crucial for understanding its conformation and for structure-based drug design. researchgate.net

In-Situ Monitoring: Techniques like Process Analytical Technology (PAT), which can include in-line FTIR or Raman spectroscopy, allow for the real-time monitoring of chemical reactions. This enables better control over reaction parameters, leading to improved yields and purity of the final sulfonamide product.

Table 4: Spectroscopic Techniques for Sulfonamide Analysis

TechniqueApplicationInformation Obtained
NMR (Nuclear Magnetic Resonance)Structural elucidation of synthesized compounds.Connectivity of atoms, chemical environment of nuclei.
MS (Mass Spectrometry)Molecular weight determination and structural confirmation.Mass-to-charge ratio, fragmentation patterns.
UV-Vis SpectrophotometryQuantitative analysis in various matrices. nih.govresearchgate.netConcentration of the analyte based on light absorbance.
FTIR/Raman SpectroscopyFunctional group identification; in-situ reaction monitoring.Vibrational modes of chemical bonds.
X-ray CrystallographyDetermination of 3D molecular structure. researchgate.netAtomic coordinates, bond lengths, bond angles.

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